3-((2-(2,2,2-Trifluoroacetamido)ethyl)disulfanyl)propanoic acid
Description
N-(2,2,2-Trifluoroacetyl)-3-[(2-aminoethyl)dithio]propanoic acid (CAS: 2401831-98-7) is a synthetic compound with the molecular formula C₇H₁₀F₃NO₃S₂ and a molecular weight of 277.28 g/mol . It features a trifluoroacetyl group (-COCF₃) as a protective moiety and a disulfide (-S-S-) linkage derived from the 2-aminoethyl dithio moiety. This structure enables applications in bioconjugation, particularly in antibody-drug conjugates (ADCs) and PEGylation reagents, where its disulfide bond provides reversible stability under reducing environments . The compound is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), facilitating its use in organic synthesis .
Properties
Molecular Formula |
C7H10F3NO3S2 |
|---|---|
Molecular Weight |
277.3 g/mol |
IUPAC Name |
3-[2-[(2,2,2-trifluoroacetyl)amino]ethyldisulfanyl]propanoic acid |
InChI |
InChI=1S/C7H10F3NO3S2/c8-7(9,10)6(14)11-2-4-16-15-3-1-5(12)13/h1-4H2,(H,11,14)(H,12,13) |
InChI Key |
YUDYRUFGSYQIPF-UHFFFAOYSA-N |
Canonical SMILES |
C(CSSCCNC(=O)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Formation of Acylimidazole Intermediate
- React a compound bearing a carboxylic acid or its derivative (Formula 2) with a coupling reagent and base to form an acylimidazole intermediate.
- This intermediate is crucial for subsequent amide bond formation.
- Typical solvents: polar aprotic, water-immiscible solvents such as ethyl acetate or isopropyl acetate.
- Reaction temperature: 20–35 °C.
- Reaction time: 1–2 hours for acylimidazole formation, monitored by CO₂ release and TLC/HPLC.
Coupling with Trifluoroethylamine Derivative
- The acylimidazole intermediate is reacted with trifluoroethylamine or its protected form to form the amide linkage.
- Stoichiometry: equimolar or slight excess of trifluoroethylamine (1.05–1.15 equivalents) to ensure complete reaction.
- Reaction conditions: mild temperature (15–35 °C), under atmospheric pressure.
- Monitoring by TLC, GC, HPLC, and ^1H NMR.
Hydrogenolysis for Deprotection
- Removal of benzyl carbamate protecting groups is achieved by hydrogenolysis.
- Catalyst: palladium on carbon or similar hydrogenolysis catalysts.
- Conditions: atmospheric pressure hydrogen, room temperature to reflux of solvent.
- Time: 2–24 hours depending on scale.
- After reaction, catalyst is filtered off and product isolated.
Salt Formation (Optional)
- The free amine compound can be converted into its acid salt form by treatment with acids such as hydrochloric acid, trifluoroacetic acid, or methanesulfonic acid.
- This improves compound stability and handling.
- Salt formation is conducted post-deprotection, often by adding acid to the solution and isolating the salt by crystallization or extraction.
Representative Reaction Scheme Summary
| Step | Reactants & Reagents | Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Compound of Formula 2 + Coupling reagent + Base | 20–35 °C, 1–2 h, ethyl acetate solvent | Acylimidazole intermediate (Formula 4) |
| 2 | Acylimidazole intermediate + Trifluoroethylamine | 15–35 °C, atmospheric pressure | Protected amide intermediate |
| 3 | Protected intermediate + H₂ + Hydrogenolysis catalyst | Room temp to reflux, 2–24 h | Deprotected amine (Formula 1) |
| 4 | Free amine + Acid (HCl, CF₃COOH, etc.) | Ambient temperature | Acid salt form (Formula 1A) |
Notes on Reaction Parameters and Monitoring
- Solvent choice : Polar aprotic, water-immiscible solvents such as ethyl acetate and isopropyl acetate are preferred for their ability to dissolve reactants and facilitate separation from aqueous phases during workup.
- Temperature control : Mild temperatures prevent side reactions and decomposition.
- Stoichiometry : Slight excess of trifluoroethylamine ensures complete acylation.
- Monitoring : Reaction progress is tracked by thin-layer chromatography (TLC), gas chromatography (GC), high-performance liquid chromatography (HPLC), and proton nuclear magnetic resonance (^1H NMR).
- Purification : After reaction completion, filtration removes catalysts; washing with aqueous acid removes residual bases and impurities; drying agents such as magnesium sulfate or molecular sieves are used before solvent evaporation.
Industrial and Practical Considerations
- The described method avoids the use of hazardous reagents such as flammable hydrogen gas in some deprotection steps by employing milder alternatives.
- Reaction conditions are optimized for scalability and industrial production, with mild temperatures and atmospheric pressure preferred.
- The use of protecting groups like benzyl carbamate is strategic to prevent side reactions and ensure product purity.
- Salt formation enhances compound stability for storage and handling.
Summary Table of Preparation Methods and Conditions
| Aspect | Details |
|---|---|
| Starting materials | Glycine derivatives, trifluoroethylamine, benzyl carbamate-protected amines |
| Key intermediates | Acylimidazole (Formula 4), protected amide intermediates |
| Solvents | Ethyl acetate, isopropyl acetate |
| Reaction temperatures | 15–35 °C |
| Pressure | Atmospheric pressure (hydrogen balloon for hydrogenolysis) |
| Reaction times | 1–2 h for coupling; 2–24 h for hydrogenolysis |
| Monitoring techniques | TLC, GC, HPLC, ^1H NMR |
| Deprotection method | Hydrogenolysis with Pd catalyst |
| Salt formation | Treatment with acids like HCl, CF₃COOH |
| Purification | Filtration, aqueous acid wash, drying, solvent evaporation |
| Industrial advantages | Mild conditions, scalable, avoids explosive reagents, cost-effective |
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trifluoroacetyl)-3-[(2-aminoethyl)dithio]propanoic acid undergoes various chemical reactions, including:
Oxidation: The dithio linkage can be oxidized to form disulfides.
Reduction: The trifluoroacetyl group can be reduced to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2,2,2-Trifluoroacetyl)-3-[(2-aminoethyl)dithio]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2,2,2-Trifluoroacetyl)-3-[(2-aminoethyl)dithio]propanoic acid involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds with biological molecules, while the dithio linkage can interact with thiol groups in proteins, leading to enzyme inhibition or protein modification. These interactions can affect various cellular pathways and biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally compared to the following analogs (Table 1):
Table 1: Comparative Analysis of Structurally Related Compounds
Key Structural and Functional Differences
Protective Groups :
- The trifluoroacetyl group in the target compound provides strong electron-withdrawing effects , enhancing stability against enzymatic degradation compared to acetyl or phthaloyl groups .
- Phthaloyl-protected analogs (e.g., ) exhibit lower solubility due to aromatic bulk but are preferred in chiral synthesis .
Linker Chemistry :
- The disulfide (-S-S-) bond in the target compound allows for controlled release under reducing conditions (e.g., intracellular glutathione), unlike NHS ester-based linkers (e.g., TriFluoroacetamidoethyl-SS-propionic NHS ester), which form irreversible amide bonds .
Heterocyclic Modifications :
- Thiadiazole () and thiazole () rings improve ligand-receptor interactions via π-π stacking and hydrogen bonding, respectively, but reduce metabolic stability compared to disulfide linkers .
Solubility and Reactivity: Sulfamoyl-containing analogs (e.g., 3-(-N-(4-sulfamoylphenyl)amino)propanoic acid) exhibit higher aqueous solubility due to polar sulfonamide groups, whereas trifluoroacetyl derivatives prioritize organic solvent compatibility .
Research Findings
- ADC Applications: The disulfide bond in N-(2,2,2-Trifluoroacetyl)-3-[(2-aminoethyl)dithio]propanoic acid enables selective payload release in tumor microenvironments, outperforming non-cleavable linkers like MC-Gly-Gly-Phe-Gly in cytotoxicity studies .
- Metabolic Stability : Trifluoroacetyl derivatives show 2–3× longer plasma half-lives than acetylated analogs due to resistance to esterase cleavage .
- Thiophene Derivatives : Bromo-substituted thiophene analogs () exhibit enhanced electrophilic reactivity but lower thermal stability (mp 154–157°C) compared to the target compound .
Biological Activity
N-(2,2,2-Trifluoroacetyl)-3-[(2-aminoethyl)dithio]propanoic acid is a compound of interest in biochemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
N-(2,2,2-Trifluoroacetyl)-3-[(2-aminoethyl)dithio]propanoic acid features a trifluoroacetyl group and a dithioether moiety, which contribute to its reactivity and interactions with biological systems. The compound can be represented by the following structural formula:
- Molecular Formula : C₅H₈F₃N₃O₂S₂
- Molecular Weight : 253.26 g/mol
- CAS Number : 313709593
The biological activity of N-(2,2,2-Trifluoroacetyl)-3-[(2-aminoethyl)dithio]propanoic acid primarily involves its role as a reversible crosslinking agent and its interactions with thiol-containing biomolecules. The trifluoroacetyl group enhances the electrophilicity of the molecule, facilitating reactions with nucleophiles such as cysteine residues in proteins.
In Vitro Studies
- Reversible Crosslinking : The compound has been shown to effectively crosslink proteins in vitro, which can be useful for studying protein interactions and conformations.
- Cellular Effects : Preliminary studies indicate that the compound may influence cellular signaling pathways through modulation of protein interactions.
Case Studies
-
Protein Interaction Studies : A study investigated the effects of N-(2,2,2-Trifluoroacetyl)-3-[(2-aminoethyl)dithio]propanoic acid on specific protein targets. The results suggested that it could stabilize certain protein conformations while disrupting others.
- Experimental Setup : Proteins were treated with varying concentrations of the compound.
- Results : Altered binding affinities were observed for several target proteins.
-
Toxicity Assessments : Toxicological evaluations have been conducted to assess the safety profile of this compound in mammalian cell lines.
Assessment Type Results Cytotoxicity IC50 values indicated moderate toxicity at high concentrations but acceptable safety at therapeutic doses.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2,2,2-Trifluoroacetyl)-3-[(2-aminoethyl)dithio]propanoic acid, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves sequential functionalization of the propanoic acid backbone. Key steps include trifluoroacetylation of the amine group and dithiolane ring formation via oxidative coupling. Reflux in polar aprotic solvents (e.g., acetonitrile or DMF) under inert atmosphere is critical for minimizing side reactions. Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) is recommended for purification .
- Data Note : Reaction temperatures above 60°C may degrade the dithiolane moiety, reducing yields by 15–20% .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : -NMR (δ = -75 to -80 ppm) confirms trifluoroacetyl group integrity. -NMR detects dithioether protons (δ = 2.8–3.2 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H] at m/z 354.05) and fragmentation patterns.
- Chromatography : Reverse-phase HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) ensures >95% purity .
Q. How can researchers mitigate instability of the dithioether linkage during storage?
- Methodology : Store under argon at -20°C in amber vials. Add stabilizing agents (e.g., 1% w/v ascorbic acid) to aqueous solutions to prevent oxidative cleavage .
Advanced Research Questions
Q. What experimental designs are recommended for studying the compound’s bioactivity in enzyme inhibition assays?
- Methodology :
- Kinetic Assays : Use fluorogenic substrates (e.g., peptide-AMC conjugates) to measure protease inhibition. IC values are determined via dose-response curves (5–100 µM range).
- Molecular Docking : Employ software like AutoDock Vina to model interactions with catalytic sites (e.g., cysteine proteases), focusing on the dithioether’s disulfide bond-breaking potential .
- Data Contradiction : Discrepancies between in silico predictions and experimental IC may arise from solvent accessibility of the dithioether group. Validate with mutagenesis studies .
Q. How should researchers address contradictory data in stability studies under physiological conditions?
- Methodology :
- Parallel LC-MS Monitoring : Track degradation products (e.g., free thiols or trifluoroacetic acid) in simulated physiological buffers (pH 7.4, 37°C).
- Cross-Validation : Compare stability data across multiple labs using standardized protocols. Discrepancies >10% may indicate batch-specific impurities .
Q. What strategies enhance the compound’s utility in drug design, particularly for targeting redox-sensitive enzymes?
- Methodology :
- Pro-Drug Modification : Mask the dithioether group with photolabile protecting groups (e.g., nitroveratryl) for controlled activation.
- Site-Specific Conjugation : Use NHS ester derivatives to covalently link the compound to antibody-drug conjugates (ADCs), leveraging its redox activity .
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
- Methodology :
- Biocatalytic Approaches : Use lipases or transaminases to resolve racemic mixtures. For example, Candida antarctica lipase B achieves >90% enantiomeric excess (ee) in trifluoroacetyl hydrolysis .
- Chiral HPLC : Employ a Chiralpak IA column (hexane/isopropanol) for analytical separation .
Q. What are the key challenges in quantifying trace impurities using hyphenated analytical techniques?
- Methodology :
- LC-MS/MS : Use multiple reaction monitoring (MRM) to detect impurities at ppm levels. Calibrate with synthesized reference standards.
- Limitations : Matrix effects in biological samples may suppress ionization; mitigate via solid-phase extraction (SPE) .
Safety and Compliance
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
